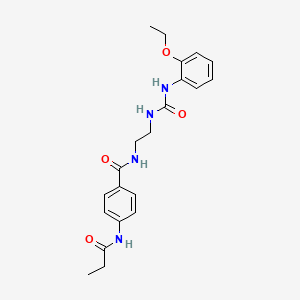
N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide" is not directly mentioned in the provided papers. However, the papers do discuss related benzamide derivatives with various substitutions that influence their binding affinities and selectivities for different receptors, as well as their chromatographic behaviors. For instance, paper describes a series of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment, specifically highlighting the high affinity and selectivity of one compound for the dopamine D4 receptor. Paper explores structural modifications of a similar compound, affecting its affinity for the dopamine D4 receptor. Paper details the synthesis, structure, and antiproliferative activity of a benzamide derivative with a chlorothienopyrimidinyl substitution. Lastly, paper investigates the chromatographic retention characteristics of N-ethylbenzamides with various substituents.
Synthesis Analysis
The synthesis of benzamide derivatives is a multi-step process involving the condensation of different starting materials, as seen in paper , where a benzamide compound is synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate. The synthesis involves condensation with urea, chlorination, and further condensation with ethane-1,2-diamine. This process is indicative of the complexity and specificity required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides a detailed analysis of the crystal structure of a benzamide derivative, including bond lengths and angles obtained through X-ray diffraction and compared with density functional theory (DFT) calculations. The molecular electrostatic potential (MEP) surface map is also investigated, which is important for understanding the interaction of the molecule with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of benzamide derivatives can significantly alter their receptor affinity and selectivity. Paper discusses how changes to the amide bond and the alkyl chain length can decrease the dopamine D4 receptor affinity. This highlights the importance of chemical structure in the design of receptor-specific ligands.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their chromatographic retention characteristics, are influenced by their molecular structure. Paper examines the retention of N-ethylbenzamides with different substituents, showing that molecular connectivity indices can correlate with retention behavior. This suggests that the physical properties of these compounds can be predicted and potentially tailored for specific applications.
科学的研究の応用
Radioiodinated Benzamide Derivatives for Melanoma Imaging
Radioiodinated N-(dialkylaminoalkyl)benzamides have shown promise for planar scintigraphy and SPECT imaging of melanoma metastases. Research aimed at improving melanoma uptake and tissue selectivity led to the development of compounds with enhanced melanoma uptake due to their slow urinary excretion, suggesting their potential utility in melanoma imaging and possibly radionuclide therapy (Eisenhut et al., 2000).
Antiproliferative Effects of Benzamides on Cancer Cells
Several benzamide derivatives, including N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide and its variants, have demonstrated significant analgesic and anti-inflammatory effects, with some exhibiting stronger effects than aspirin in models of acetic acid-induced writhing and formaldehyde-induced paw swelling in animals. These findings indicate the potential therapeutic application of benzamides in cancer-related pain and inflammation management (Oskay et al., 1989).
Electrochemical Studies on Antioxidant Activity of Benzamides
Electrochemical oxidation studies of amino-substituted benzamide derivatives have provided insights into their mechanisms of action as antioxidants, capable of scavenging free radicals. This research underscores the importance of electrochemical behaviors in evaluating the antioxidant activities of benzamides, opening pathways for developing novel antioxidant therapies (Jovanović et al., 2020).
Imaging Breast Cancer with Sigma Receptor Ligands
A study on the radioiodinated benzamide N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA) explored its potential as a sigma receptor binding radioligand for imaging breast cancer. This compound's high affinity for sigma-1 receptors and its successful tumor uptake in animal models suggest its applicability in breast cancer imaging, highlighting the role of sigma receptor ligands in noninvasive cancer diagnostics (John et al., 1999).
Dopamine Receptor Imaging Agents
Research on iodobenzamide analogues, including (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([123I]IBZM) and its derivatives, has provided valuable insights into dopamine receptor localization. These studies, which focus on the synthesis, radiolabeling, and biological characterization of iodinated benzamides, aim to develop new dopamine receptor imaging agents for the central nervous system, offering potential tools for diagnosing and studying neuropsychiatric disorders (Murphy et al., 1990).
特性
IUPAC Name |
N-[2-[(2-ethoxyphenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-3-19(26)24-16-11-9-15(10-12-16)20(27)22-13-14-23-21(28)25-17-7-5-6-8-18(17)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,27)(H,24,26)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTCPJJKZJVPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
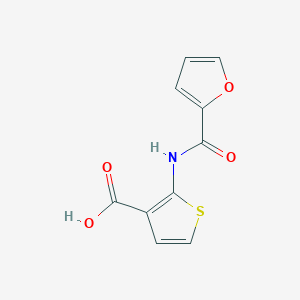
![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)
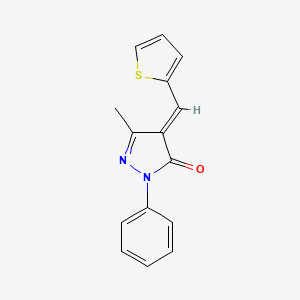
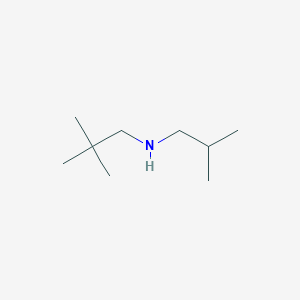
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)
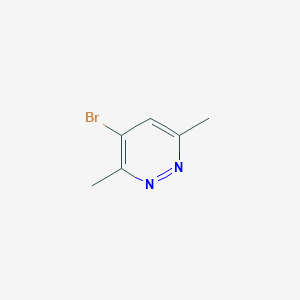
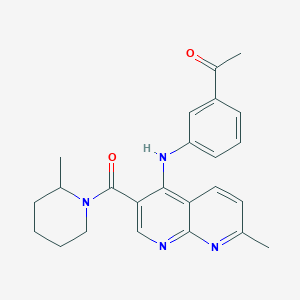
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)
![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)
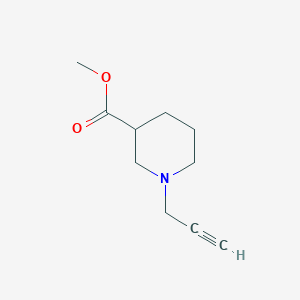
![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)